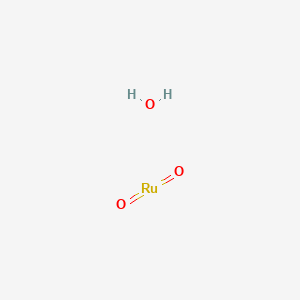
Ruthenium(IV) oxide hydrate
Vue d'ensemble
Description
Ruthenium(IV) oxide hydrate is a purum with 60% Ru basis . It is a highly insoluble, thermally stable Ruthenium source suitable for glass, optic, and ceramic applications . It is a dark purple (nearly black) crystalline solid with a great capacity to store charge in aqueous solutions . It is also used as a coalescence inhibitor of hydrous RuO2 crystallites for capacitor electrodes preparation in the hydrothermal process .
Synthesis Analysis
Ruthenium(IV) oxide hydrate is used as a starting material for the preparation of RuO4 by oxidation . It can be prepared by oxidation of ruthenium trichloride .Molecular Structure Analysis
Ruthenium(IV) oxide hydrate has a linear formula of RuO2 · xH2O . Its molecular weight is 133.07 (anhydrous basis) . The structure of Ruthenium(IV) oxide hydrate is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Ruthenium(IV) oxide hydrate is used as a starting material for the preparation of ruthenium tetraoxide by oxidation . It is also used for the coating of titanium anodes and for the preparation of resistors . It is an active material in supercapacitor due to its high charge transfer capability .Physical And Chemical Properties Analysis
Ruthenium(IV) oxide hydrate is a dark purple (nearly black) crystalline solid with a great capacity to store charge in aqueous solutions . It is highly insoluble and thermally stable . Dissolution studies conducted in acidic and basic pH environments indicate Ru-oxides are insoluble in 0.1 M HCl and slightly soluble in 0.1 M NaOH .Applications De Recherche Scientifique
Oxidation Catalyst
Ruthenium(IV) oxide hydrate is utilized as a starting material for the preparation of ruthenium tetraoxide by oxidation. This process is crucial in various chemical reactions where a powerful oxidizing agent is required .
Electrochemical Coating
It serves an important role in the coating of titanium anodes . These coated anodes are used in electrochemical processes, such as in chlor-alkali plants where chlorine and caustic soda are produced .
Resistor Manufacturing
This compound is also employed in the preparation of resistors . Resistors are fundamental components in electronic circuits, controlling the flow of electrical current .
Supercapacitors
Due to its high charge transfer capability, Ruthenium(IV) oxide hydrate is an active material in supercapacitors . Supercapacitors are energy storage devices that can charge and discharge rapidly .
Hydrogen Evolution Reaction Catalyst
It can act as a catalyst for the hydrogen evolution reaction (HER) , which is a half-reaction of water splitting to produce hydrogen gas, a potential clean fuel source .
Thin-film Supercapacitors
Ruthenium(IV) oxide hydrate is used in the preparation of thin-film supercapacitors , which are miniaturized energy storage devices with applications in portable electronics .
Photocatalysis
Ruthenium nanoclusters, which can be derived from Ruthenium(IV) oxide hydrate, show promise in photocatalysis applications due to their distinct characteristics and tunable electrical configuration .
Biomedical Applications
These nanoclusters are also explored for various biomedical applications , including as sensors and in drug delivery systems due to their unique properties .
Mécanisme D'action
Target of Action
Ruthenium(IV) oxide hydrate primarily targets the process of oxidation . It is used as a starting material for the preparation of ruthenium tetraoxide by oxidation . This compound is also used as an electrocatalyst for producing chlorine, chlorine oxides, and O2 .
Mode of Action
Ruthenium(IV) oxide hydrate interacts with its targets through a process known as catalysis . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process . In the case of oxidation reactions, Ruthenium(IV) oxide hydrate facilitates the transfer of electrons, thereby accelerating the reaction .
Biochemical Pathways
Ruthenium(IV) oxide hydrate affects the biochemical pathway of oxidation . Through its catalytic action, it influences the rate at which oxidation reactions occur. This can have downstream effects on various biochemical processes, including the production of chlorine and chlorine oxides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ruthenium(IV) oxide hydrate is limited. It is known that ruthenium(iv) oxide hydrate is highly insoluble , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Ruthenium(IV) oxide hydrate’s action are primarily seen in its role as a catalyst. It facilitates the oxidation process, leading to the production of various compounds such as chlorine and chlorine oxides . Additionally, Ruthenium(IV) oxide hydrate has a great capacity to store charge when used in aqueous solutions .
Action Environment
The action, efficacy, and stability of Ruthenium(IV) oxide hydrate can be influenced by environmental factors. For instance, it is used for the coating of titanium anodes and for the preparation of resistors . Its performance as a catalyst can also be affected by the pH and temperature of the reaction environment .
Safety and Hazards
Ruthenium(IV) oxide hydrate may intensify fire; it is an oxidizer . It is advised to keep away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Orientations Futures
Ruthenium(IV) oxide hydrate is being used as the main component in the catalyst of the Sumitomo-Deacon process which produces chlorine by the oxidation of hydrogen chloride . It can be used as a catalyst in many other situations . It is also used as an active material in supercapacitor due to its high charge transfer capability . It has great capacity to store charge when used in aqueous solutions .
Propriétés
IUPAC Name |
dioxoruthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Ru/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKTVAHFDQHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Ru]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583444 | |
| Record name | Dioxoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(IV) oxide hydrate | |
CAS RN |
32740-79-7 | |
| Record name | Dioxoruthenium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








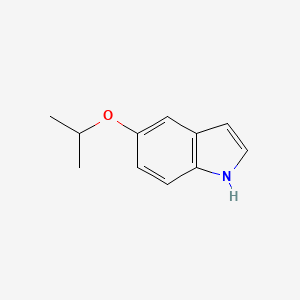
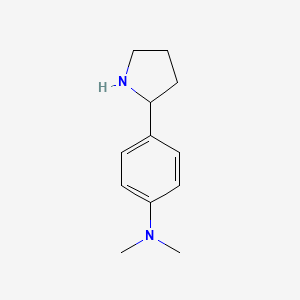
![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)
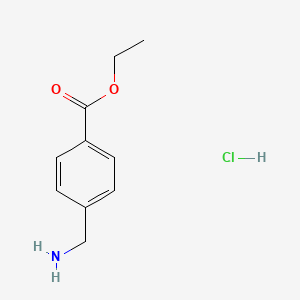
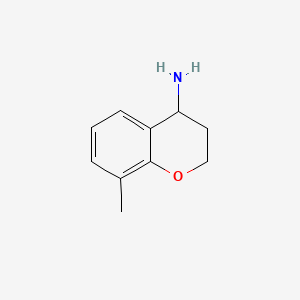
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

